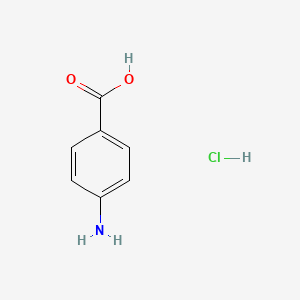

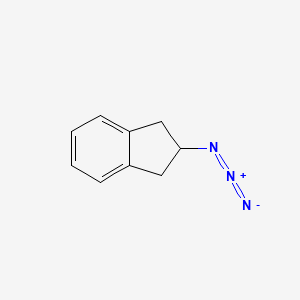

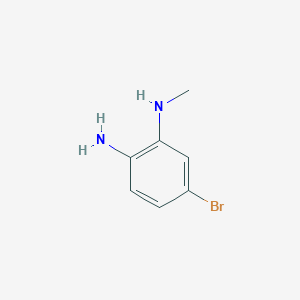

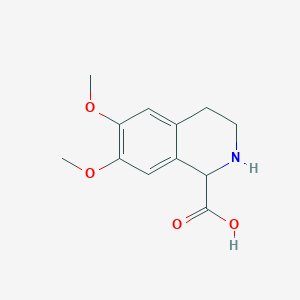

![molecular formula C7H6BrN3 B1280983 3-ブロモ-7-メチルイミダゾ[1,2-a]ピリミジン CAS No. 375857-62-8](/img/structure/B1280983.png)

3-ブロモ-7-メチルイミダゾ[1,2-a]ピリミジン

概要

説明

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-7-methylimidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-methylimidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗結核剤開発

イミダゾ[1,2-a]ピリミジン誘導体は、新しい抗結核(TB)薬を開発するための潜在的な足場として同定されています . これらの化合物は、多剤耐性および広範囲耐性株のTBに対して有意な活性を示しています。 これらの誘導体の構造活性相関と作用機序に関する研究は、新しいTB治療薬の設計のための貴重な洞察を提供します。

合成化学

この化合物は、合成化学において汎用性の高い中間体として役立ち、さまざまな化学合成方法を通じて複雑な分子の構築を可能にします . 3位での官能化は、特に新しい化学合成戦略と創薬開発において注目に値します。

材料科学

材料科学では、3-ブロモ-7-メチルイミダゾ[1,2-a]ピリミジンを含むイミダゾ[1,2-a]ピリミジン部分の構造特性が活用されています。これは、縮合二環式ヘテロ環のために、特定の特性を持つ材料を作成するのに役立ちます .

生物学的研究

TB治療における役割など、イミダゾ[1,2-a]ピリミジンアナログの生物活性は、これらの化合物が生物学的研究において重要な役割を果たしていることを示しています . これらは、疾患メカニズムを理解し、生物学的試験のためのアッセイを開発するために使用されます。

農業研究

3-ブロモ-7-メチルイミダゾ[1,2-a]ピリミジンに関する農業研究の具体的なデータは限られていますが、関連するイミダゾ[1,2-a]ピリミジン化合物は、農業化学品の開発における潜在的な用途について調査されています .

分析方法

イミダゾ[1,2-a]ピリミジン誘導体は、新しい分析方法の開発のために分析化学で利用されています。 さまざまな条件下での反応性と安定性により、さまざまな分析技術に適しています .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

作用機序

Target of Action

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to inhibit mtb pantothenate synthetase , which is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes TB .

Biochemical Pathways

The inhibition of mtb pantothenate synthetase by imidazo[1,2-a]pyridine analogues would disrupt the biosynthesis of pantothenate, a precursor of coenzyme a, which is essential for various metabolic processes in the bacterium .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Treatment with q203, an imidazo[1,2-a]pyridine analogue, resulted in a significant reduction of bacterial load in an acute tb mouse model .

Action Environment

For instance, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine is recommended to be stored in an inert atmosphere at 2-8°C .

生化学分析

Biochemical Properties

3-Bromo-7-methylimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, such as DNA and proteins, potentially leading to mutagenic or carcinogenic effects .

Cellular Effects

The effects of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine on cellular processes are diverse and depend on the specific cell type and contextFor instance, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can activate stress response pathways, such as the p53 pathway, leading to cell cycle arrest or apoptosis in response to DNA damage . Additionally, this compound can modulate the expression of genes involved in oxidative stress and inflammation, further impacting cellular function and homeostasis .

Molecular Mechanism

At the molecular level, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine exerts its effects through various mechanisms, including direct binding to biomolecules, enzyme inhibition or activation, and alterations in gene expression. One of the key mechanisms involves the formation of covalent adducts with DNA, which can result in mutations and genomic instability . Additionally, this compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . These interactions can lead to the disruption of critical cellular processes and contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and oxygen . Long-term exposure to 3-Bromo-7-methylimidazo[1,2-a]pyrimidine has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects highlight the importance of considering the temporal dynamics of this compound in experimental studies.

Dosage Effects in Animal Models

The effects of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological properties . At higher doses, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can induce toxic effects, including hepatotoxicity, nephrotoxicity, and genotoxicity . These adverse effects are dose-dependent and highlight the need for careful consideration of dosage when using this compound in animal studies.

Metabolic Pathways

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. The metabolism of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can also influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

特性

IUPAC Name |

3-bromo-7-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXFEPGAAWNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464732 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375857-62-8 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

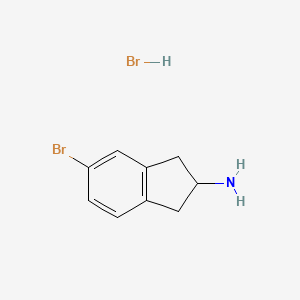

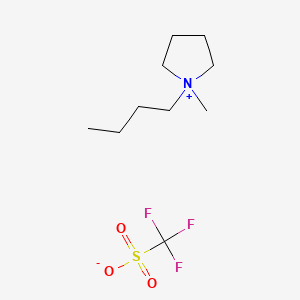

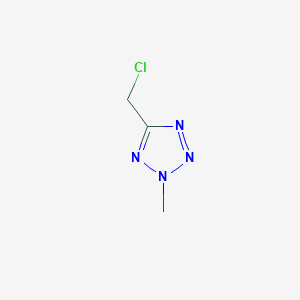

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)